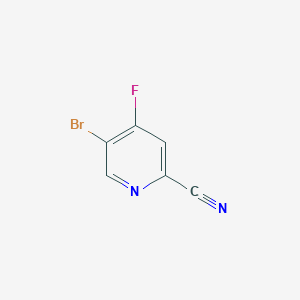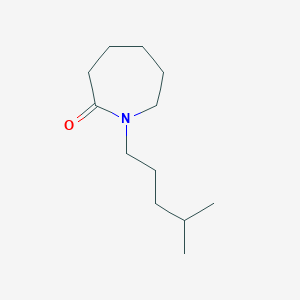
5-Bromo-4-fluoropyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-fluoropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2BrFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoropyridine-2-carbonitrile typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For example, the nucleophilic substitution of a nitro group by fluorine followed by the addition of hydrochloric acid can yield 5-bromo-2-cyano-3-fluoropyridine .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions using advanced catalytic systems to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki coupling reaction, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-fluoropyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Suzuki coupling reaction, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or alkoxides, used in substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5-Bromo-4-fluoropyridine-2-carbonitrile is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-fluoropyridine-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive halogen and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-fluoropyridine-2-carbonitrile: Similar in structure but with the fluorine atom in a different position.
2-Bromo-5-fluoropyridine: Lacks the nitrile group but has similar halogenation patterns.
Uniqueness
5-Bromo-4-fluoropyridine-2-carbonitrile is unique due to its specific arrangement of bromine, fluorine, and nitrile groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C6H2BrFN2 |
|---|---|
Peso molecular |
201.00 g/mol |
Nombre IUPAC |
5-bromo-4-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2BrFN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H |
Clave InChI |
DWFVTKZRLKMTIC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=C1F)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)




![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)

![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)




